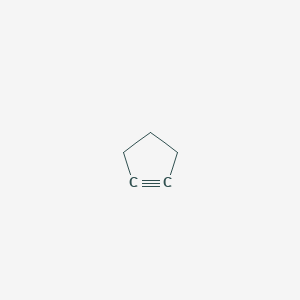

Cyclopentyne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopentyne is a cycloalkyne containing five carbon atoms in the ring. Due to the ideal bond angle of 180° at each atom of the alkyne but the structural requirement that the bonds form a ring, this chemical is a highly strained structure, and the triple bond is highly reactive . The chemical formula for this compound is C₅H₆ .

Méthodes De Préparation

Chemists employ various methods for the synthesis of cyclopentyne, with the chosen method often depending on the specific requirements of the intended application. One popular method is through the elimination of haloalkanes, where a cyclopentyl dihalide undergoes elimination to form this compound . In the first step, a cyclopentyl dihalide is treated with a base to initiate the elimination process. In the next step, the elimination process results in the formation of a carbon-carbon triple bond, yielding this compound .

Analyse Des Réactions Chimiques

Cyclopentyne is highly reactive due to the ring strain from the five-membered structure and the presence of a carbon-carbon triple bond . It readily participates in addition reactions, making it a valuable compound in synthetic organic chemistry . The triple bond easily undergoes both [2+2] and [4+2] cycloaddition reactions . Unlike benzyne, which undergoes a [2+2] addition with loss of stereochemistry at the alkene partner, this compound reacts with alkenes with retention of geometry of the partner . The structure can also form a π complex with lithium cations, which affects the cycloaddition reactivity . It can even interact strongly enough with copper species to form a novel type of metallacycle .

Applications De Recherche Scientifique

Cyclopentyne’s remarkable reactivity and properties have enabled its use in several applications, particularly within the realm of synthetic organic chemistry . It serves as an intermediate in the synthesis of complex organic compounds, often lending its structure to create more intricate chemical architectures . One primary application is in the field of pharmaceuticals, where this compound and its derivatives can serve as key components in the synthesis of a variety of drugs . Additionally, this compound has made a considerable impact on scientific research, particularly in organic synthesis and material science . Its reactive nature allows it to form a wide array of complex structures, making it a valuable tool in synthetic methodologies .

Mécanisme D'action

The mechanism by which cyclopentyne exerts its effects is primarily through its highly reactive triple bond. The triple bond easily undergoes cycloaddition reactions, forming new bonds and structures . The structure can also form a π complex with lithium cations, which affects the cycloaddition reactivity . It can even interact strongly enough with copper species to form a novel type of metallacycle .

Comparaison Avec Des Composés Similaires

Cyclopentyne is less stable than its six-membered counterpart, cyclohexyne, due to the reduced ring strain in the latter . Unlike benzyne, which undergoes a [2+2] addition with loss of stereochemistry at the alkene partner, this compound reacts with alkenes with retention of geometry of the partner . The structure can also form a π complex with lithium cations, which affects the cycloaddition reactivity . It can even interact strongly enough with copper species to form a novel type of metallacycle .

Similar compounds include:

- Cyclohexyne

- Benzyne

- Cyclooctyne

This compound’s unique reactivity and properties make it a valuable compound in synthetic organic chemistry and scientific research .

Propriétés

Numéro CAS |

1120-58-7 |

|---|---|

Formule moléculaire |

C5H6 |

Poids moléculaire |

66.10 g/mol |

Nom IUPAC |

cyclopentyne |

InChI |

InChI=1S/C5H6/c1-2-4-5-3-1/h1-3H2 |

Clé InChI |

CPGPQFYAGKHQTB-UHFFFAOYSA-N |

SMILES canonique |

C1CC#CC1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)

![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)

![4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester](/img/structure/B14760458.png)

![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid](/img/structure/B14760460.png)

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14760478.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14760491.png)